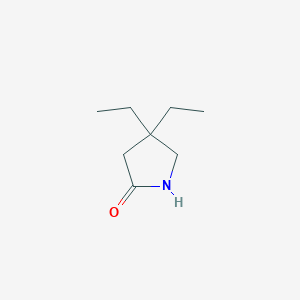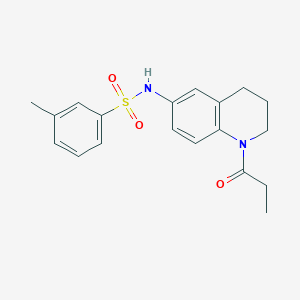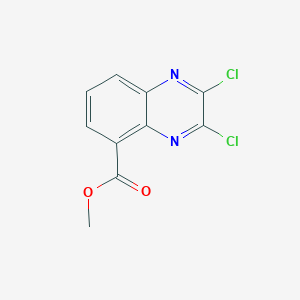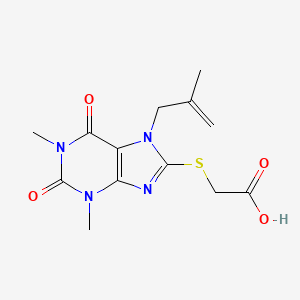
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide is a synthetic compound with the molecular formula C19H15N3O3 and a molecular weight of 333.347. This compound is part of the isochroman family, which is known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide involves multiple steps, starting with the preparation of the quinoxaline moiety. Quinoxalines are typically synthesized through the condensation of o-phenylenediamine with α-dicarbonyl compounds . The isochroman ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, may also be employed .
化学反応の分析
Types of Reactions
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with altered electronic properties .
科学的研究の応用
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells.
Medicine: It is being investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit protein kinases.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are crucial for cancer cell survival and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells .
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Isochroman derivatives: These compounds have the isochroman ring and are known for their diverse pharmacological properties.
Uniqueness
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide is unique due to its combined isochroman and quinoxaline structures, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit protein kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
特性
IUPAC Name |
3-methyl-1-oxo-N-quinoxalin-6-yl-4H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-19(11-12-4-2-3-5-14(12)17(23)25-19)18(24)22-13-6-7-15-16(10-13)21-9-8-20-15/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCATUPPVRUPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2624224.png)


![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2624229.png)

![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)
![4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2624232.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)
![N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline](/img/structure/B2624235.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)
![2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2624245.png)
